(2-Methoxy-4-propionylphenoxy)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxy-4-propanoylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-3-9(13)8-4-5-10(11(6-8)16-2)17-7-12(14)15/h4-6H,3,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIMGRREQHESFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355522 | |
| Record name | (2-methoxy-4-propionylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22637-50-9 | |
| Record name | (2-methoxy-4-propionylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies and Structural Modifications of 2 Methoxy 4 Propionylphenoxy Acetic Acid
Methodologies for the Chemical Synthesis of (2-Methoxy-4-propionylphenoxy)acetic acid
The chemical synthesis of this compound is primarily achieved through precursor-based and convergent routes that allow for the systematic construction of the molecule. A key transformation in these syntheses is the formation of the ether linkage, which is commonly accomplished via the Williamson ether synthesis.
Precursor-Based and Convergent Synthesis Routes
The Williamson ether synthesis is a cornerstone in the preparation of this compound. wikipedia.orgmasterorganicchemistry.com This S\textsubscript{N}2 reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the target compound, this typically involves the reaction of a substituted phenol (B47542) with a haloacetic acid derivative. wikipedia.org
A plausible and efficient precursor-based route commences with 4-hydroxypropiophenone. This starting material can be methoxylated at the 2-position to yield 2-methoxy-4-hydroxypropiophenone. A patent describes a method for the synthesis of 2-methoxy-4-hydroxypropiophenone from phenol, involving several steps. google.com This intermediate, possessing the required phenolic hydroxyl group, can then be reacted with a haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base. mdpi.com The subsequent hydrolysis of the resulting ester furnishes this compound.
The general reaction scheme can be depicted as follows:
Formation of the Phenoxide: The phenolic precursor, 2-methoxy-4-propionylphenol, is treated with a base (e.g., sodium hydroxide, potassium hydroxide, or potassium carbonate) to generate the corresponding phenoxide ion. This deprotonation step is crucial for activating the nucleophile. miracosta.edu
Nucleophilic Attack: The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid derivative (e.g., chloroacetic acid or its ester). miracosta.edu This results in the displacement of the halide and the formation of the ether bond.
Hydrolysis (if an ester is used): If an ester of a haloacetic acid is used in the previous step, the resulting ester of this compound is hydrolyzed, typically under basic or acidic conditions, to yield the final carboxylic acid. mdpi.com
A convergent synthesis approach could involve the separate synthesis of the substituted phenol and the acetic acid side chain, followed by their coupling in the final steps. This strategy allows for greater flexibility in the introduction of diverse functionalities on both fragments.
Optimization of Reaction Conditions and Yield
The efficiency of the Williamson ether synthesis for preparing this compound can be significantly influenced by several reaction parameters. Optimization of these conditions is critical for achieving high yields and purity. numberanalytics.com
Base and Solvent Selection: The choice of base and solvent is pivotal. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective in generating the phenoxide ion. numberanalytics.com Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can enhance the nucleophilicity of the alkoxide ion, leading to higher reaction rates and yields. numberanalytics.com The use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide, can be beneficial, especially in two-phase reaction systems, by facilitating the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide is present. numberanalytics.comquizlet.com
Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures, often between 50 to 100 °C, to ensure a reasonable reaction rate. wikipedia.org The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight. quizlet.com
Nature of the Leaving Group: The reactivity of the haloacetic acid derivative is dependent on the nature of the halogen. Bromoacetates are generally more reactive than chloroacetates, which can lead to shorter reaction times or allow for milder reaction conditions.
The table below summarizes key parameters for optimizing the Williamson ether synthesis.
| Parameter | Options | Impact on Reaction |
|---|---|---|
| Base | NaOH, KOH, K₂CO₃, NaH | Strength of the base affects the extent of phenoxide formation. |
| Solvent | DMF, DMSO, Acetonitrile (B52724) | Polar aprotic solvents enhance nucleophilicity and reaction rate. |
| Temperature | 50-100 °C | Higher temperatures increase reaction rate but may lead to side reactions. |
| Catalyst | Phase-transfer catalysts (e.g., Tetrabutylammonium bromide) | Improves reaction rate in biphasic systems. |
Design and Synthesis of Novel Analogues of this compound
The structural framework of this compound offers multiple sites for modification, enabling the design and synthesis of a diverse library of analogues. These modifications can be strategically introduced to explore structure-activity relationships and modulate the physicochemical properties of the parent compound.
Derivatization at the Propionyl Moiety
The propionyl group presents a reactive handle for various chemical transformations. The α-carbon to the carbonyl group is particularly susceptible to functionalization. For instance, α-benzoxylation of propiophenone (B1677668) derivatives has been reported, which introduces an oxygen-containing substituent at this position. researchgate.net This type of reaction can be used to synthesize analogues with altered steric and electronic properties.
Furthermore, the carbonyl group itself can be a target for derivatization. Reduction of the ketone to a secondary alcohol would introduce a new chiral center. Alternatively, reactions with organometallic reagents could lead to the formation of tertiary alcohols.
Modifications of the Phenoxyacetic Acid Backbone
Alterations to the phenoxyacetic acid backbone can involve changes to both the aromatic ring and the acetic acid side chain. For example, a structural analogue, 2-(2-methoxy-4-vinylphenoxy)acetic acid, has been synthesized from 2-methoxy-4-vinylphenol (B128420). mdpi.com In this case, the propionyl group is replaced by a vinyl group, which could serve as a precursor for further functionalization through reactions such as polymerization or addition reactions.
The synthesis of such analogues often follows a similar synthetic strategy to the parent compound, starting from a correspondingly substituted phenol. For instance, the synthesis of 2-(2-methoxy-4-vinylphenoxy)acetic acid involves the reaction of 2-methoxy-4-vinylphenol with methyl bromoacetate, followed by hydrolysis. mdpi.com
Exploration of Ester and Amide Analogues
The carboxylic acid functional group of this compound is readily converted into a variety of ester and amide derivatives. These modifications can significantly impact the compound's polarity, solubility, and potential biological interactions.
Ester Analogues: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or by using a coupling agent. A simple procedure for the synthesis of phenoxyacetic acid esters involves the activation of the carboxylic acid group with phosphonitrilic chloride and N-methyl morpholine, followed by reaction with a phenol. jocpr.com This method allows for the preparation of a wide range of aryl esters.
Amide Analogues: Amide derivatives can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with an amine. The synthesis of N-substituted-phenoxyacetamides has been reported, highlighting the accessibility of these derivatives. researchgate.net The choice of the amine component allows for the introduction of a vast array of substituents, leading to a diverse set of amide analogues. The synthesis of new sulphonamide phenoxyacetic derivatives has also been explored, further expanding the scope of accessible analogues. researchgate.net
The following table provides examples of different classes of analogues of this compound.
| Modification Site | Analogue Class | Synthetic Approach |
|---|---|---|
| Propionyl Moiety | α-Hydroxylated derivatives | Oxidation of the α-carbon |
| Phenoxyacetic Acid Backbone | Vinyl analogues | Starting from a vinyl-substituted phenol |
| Carboxylic Acid | Esters | Esterification with various alcohols |
| Carboxylic Acid | Amides | Amidation with various amines |
Analytical Characterization Techniques for Synthesized Compounds (e.g., Spectroscopic and Chromatographic Methods)
Following the synthesis of this compound, a systematic analytical approach is crucial for its definitive characterization. This typically involves a combination of spectroscopic techniques to elucidate the molecular structure and chromatographic methods to assess purity and separate it from any byproducts or starting materials.
Spectroscopic Methods
Spectroscopic techniques are indispensable for probing the molecular architecture of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups and atomic connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary tools for the structural confirmation of this compound. ¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR offers insights into the carbon skeleton. While specific spectral data for this compound is not widely published, analysis of structurally similar compounds allows for the prediction of characteristic chemical shifts. For instance, the protons of the methoxy (B1213986) group would be expected to appear as a singlet, and the aromatic protons would exhibit a specific splitting pattern based on their substitution.
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid O-H stretch, the C=O stretch of the carboxylic acid and the propionyl group, and C-O stretching vibrations of the ether and methoxy groups.
Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which helps in confirming the molecular formula of this compound. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.
Chromatographic Methods
Chromatographic techniques are essential for determining the purity of the synthesized this compound and for its purification.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method to assess the purity of non-volatile compounds. A reversed-phase HPLC method, using a C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acid modifier), would be effective in separating this compound from impurities. The purity is determined by the relative area of the main peak in the chromatogram.
Gas Chromatography (GC): For volatile derivatives of this compound, gas chromatography, often coupled with mass spectrometry (GC-MS), can be employed for separation and identification.
The combination of these spectroscopic and chromatographic methods provides a robust analytical workflow for the comprehensive characterization of synthesized this compound, ensuring the structural integrity and purity of the compound for further research and development.
Data Tables
Due to the limited availability of published experimental data specifically for this compound, the following tables provide predicted and typical data based on the analysis of structurally related compounds.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet |
| Aromatic Protons | 6.8 - 7.5 | Multiplet |
| Methylene (-OCH₂COOH) | 4.6 - 4.8 | Singlet |
| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet |
| Propionyl Methylene (-CH₂CH₃) | 2.8 - 3.0 | Quartet |
| Propionyl Methyl (-CH₂CH₃) | 1.1 - 1.3 | Triplet |
Table 2: Typical IR Absorption Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carbonyl (Carboxylic Acid) | C=O Stretch | 1700 - 1725 |
| Carbonyl (Propionyl) | C=O Stretch | 1680 - 1700 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Ether | C-O Stretch | 1000 - 1300 |
Table 3: Expected Chromatographic Parameters for the Analysis of this compound
| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |
| HPLC | C18 | Acetonitrile/Water + 0.1% Formic Acid | UV (e.g., 254 nm) |
| GC-MS (as methyl ester) | DB-5 or equivalent | Helium | Mass Spectrometry |
Elucidation of Biological Activities and Molecular Mechanisms of 2 Methoxy 4 Propionylphenoxy Acetic Acid Derivatives
In Vitro Assessment of Biological Potency
The in vitro biological potency of phenoxyacetic acid derivatives is a critical area of study to understand their potential therapeutic applications. The evaluation often involves determining the concentration of the compound required to elicit a specific biological response, such as the inhibition of an enzyme or the antimicrobial effect against various pathogens. These assessments provide foundational data on the compound's efficacy and mechanism of action at a cellular level. For instance, comparative studies of generic versus innovator drug formulations often include assessments of their minimum inhibitory concentrations (MICs) against a range of clinical isolates to ensure equivalent antimicrobial potency. nih.gov
Investigation of Enzyme Modulatory Effects
The interaction of (2-Methoxy-4-propionylphenoxy)acetic acid and its derivatives with various enzymes is a key aspect of their biological activity profile. These interactions can lead to the inhibition or modulation of enzyme function, which in turn affects physiological and pathological pathways.
Inhibition of Key Metabolic Enzymes (e.g., Cholinesterases)
Cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are crucial enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. nih.gov While specific data on this compound is limited, studies on related phenoxyacetic acid derivatives have shown alterations in acetylcholinesterase activity. nih.gov For example, certain phenoxyacetic acid compounds have been observed to modify AChE activity, highlighting the potential for this class of compounds to interact with key metabolic enzymes. nih.gov The inhibitory effect of various compounds on cholinesterases is a subject of ongoing research to develop new therapeutic agents. mdpi.com
Cyclooxygenase (COX) Isoenzyme Inhibition and Selectivity
Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoenzymes, are central to the inflammatory process through their role in prostaglandin (B15479496) synthesis. nih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.govmedcentral.com The selectivity of a compound for COX-1 versus COX-2 is a critical determinant of its therapeutic efficacy and side-effect profile. medcentral.com While COX-2 is primarily induced at sites of inflammation, COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal mucosa. nih.govclevelandclinic.org Compounds that selectively inhibit COX-2 are developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govclevelandclinic.org For example, naproxen (B1676952) is a non-selective NSAID that inhibits both COX-1 and COX-2 with comparable IC50 values. nih.gov The development of selective COX-2 inhibitors has been a significant advancement in anti-inflammatory therapy. nih.gov
Modulation of Enzymes Involved in Inflammatory Pathways (e.g., iNOS, HO-1)
The inflammatory response involves a complex interplay of various enzymes. Inducible nitric oxide synthase (iNOS) and heme oxygenase-1 (HO-1) are two such enzymes that play significant roles in modulating inflammation. nih.gov A related compound, 2-methoxy-4-vinylphenol (B128420) (2M4VP), has been shown to reduce the production of nitric oxide (NO) and iNOS induced by lipopolysaccharides (LPS). nih.gov This anti-inflammatory effect is mediated through the induction of HO-1. nih.gov The study demonstrated that 2M4VP enhances the expression of HO-1, which in turn leads to the inhibition of iNOS. nih.gov This mechanism highlights a potential pathway by which derivatives of this compound could exert anti-inflammatory effects.
Interaction with Enzymes of Microbial Metabolism (e.g., DNA Gyrase, Lipoprotein)
DNA gyrase is an essential enzyme in bacteria, playing a critical role in DNA replication by controlling the topological state of DNA. researchgate.net It is a well-established target for antibacterial agents, including the quinolone class of antibiotics. researchgate.netpatsnap.com These inhibitors function by disrupting the process of DNA supercoiling, which is vital for bacterial cell survival. nih.govresearchgate.net Molecular docking studies have explored the interaction of various phytochemicals with bacterial enzymes. For instance, 2-Methoxy-4-vinylphenol, a compound with a similar structural motif, has shown a high degree of interaction with DNA gyrase. nih.govresearchgate.net Similarly, interactions with other microbial targets like lipoprotein (LpxC) have also been investigated to understand the antimicrobial efficacy of such compounds. nih.govresearchgate.net
Receptor Binding and Signaling Pathway Analysis
The biological effects of a compound are often initiated by its binding to specific receptors on the cell surface or within the cell, which in turn triggers a cascade of signaling events. While comprehensive receptor binding and signaling pathway analysis for this compound is not extensively detailed in the available literature, the general approach for such studies involves a variety of biochemical and cell-based assays. These analyses are crucial for elucidating the complete mechanism of action of a compound, moving beyond enzyme inhibition to understand its broader impact on cellular function.
Exploration of Ligand-Receptor Interactions
The interaction of small molecules with cellular receptors is a foundational concept in pharmacology. Derivatives of this compound, particularly those sharing the phenoxyacetic acid moiety, have been investigated for their ability to bind to and modulate the activity of specific receptors, including opioid receptors in mammalian systems and the LuxO protein in microbial contexts.
Opioid Receptors: The phenoxyacetic acid scaffold has been identified as a key structural feature for agonists of the mu-opioid receptor (MOR). nih.gov Opioid receptors, including the mu (μ), delta (δ), and kappa (κ) subtypes, are G-protein-coupled receptors (GPCRs) that mediate the effects of endogenous and exogenous opioids. nih.gov The activation of MOR is primarily responsible for the analgesic effects of many clinical opioids. researchgate.net
In a study focused on synthesizing new peripheral opioid analgesics, a derivative named 12-[1-[3-(N,N-dimethylcarbamoyl)-3,3-diphenylpropyl]-4-hydroxypiperidin-4-yl]phenoxy]acetic acid, which contains a phenoxyacetic acid moiety, demonstrated the highest agonist potency on the MOR in guinea-pig ileum preparations. This compound also showed selectivity for the human MOR over the delta- and kappa-opioid receptors. nih.gov Furthermore, this derivative exhibited a MOR agonist activity tenfold more potent than loperamide (B1203769) and displayed peripheral analgesic activity in rat models. nih.gov This suggests that the phenoxyacetic acid group can be a critical component in the design of potent and selective MOR agonists. nih.gov
LuxO in Microbial Contexts: In bacteria, particularly pathogenic vibrios like Vibrio cholerae, quorum sensing (QS) is a cell-to-cell communication system that regulates collective behaviors, including virulence and biofilm formation. princeton.eduplos.org A central regulator in this process is the response regulator protein LuxO. princeton.eduplos.org At low cell densities, LuxO is phosphorylated and active, leading to the repression of virulence genes. Conversely, at high cell densities, autoinducer molecules trigger a signaling cascade that leads to the dephosphorylation and inactivation of LuxO, permitting the expression of virulence factors. princeton.eduplos.org
Given its critical role, LuxO has become a target for antimicrobial strategies aimed at disrupting quorum sensing. nih.gov Inhibition of LuxO can be achieved through small molecules that bind to its ATPase active site, mimicking its natural autoinhibited state. princeton.eduplos.org This disruption of the QS signaling pathway can curb bacterial pathogenesis without directly affecting bacterial growth, thereby reducing the selective pressure for developing resistance. nih.gov While direct studies on this compound are not available, its structural features present a basis for exploring its potential as a quorum-sensing inhibitor targeting the LuxO protein.
Effects on Intracellular Signal Transduction Cascades
Structurally related compounds to this compound have been shown to modulate several key intracellular signaling cascades that are crucial for cell survival, proliferation, and migration. These pathways include the FAK, AKT, NF-κB, and MAPK cascades.
FAK and AKT Pathways: The Focal Adhesion Kinase (FAK) and Protein Kinase B (AKT) signaling pathways are central to processes like cell migration and survival. A compound structurally similar to the subject of this article, 2-Methoxy-4-vinylphenol (2M4VP), has been demonstrated to effectively decrease the phosphorylation of both FAK and AKT in human pancreatic cancer cell lines. nih.govresearchgate.net By inhibiting the activation of these kinases, 2M4VP suppresses the migratory activity of these cancer cells. nih.gov Similarly, propionic acid, which shares a structural component, has been shown to inhibit the AKT/mTOR signaling pathway in cervical cancer cells. mdpi.com
NF-κB and MAPK Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical mediators of inflammatory responses. nih.govnih.gov Research on 2M4VP has revealed its potent anti-inflammatory effects are mediated through the suppression of these pathways. 2M4VP was found to inhibit the translocation of the NF-κB p65 subunit into the nucleus and to block the phosphorylation of key MAPKs, including p38, ERK1/2, and JNK in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.net Propionic acid also inactivates the NF-κB pathway in cervical cancer cells by reducing the levels of phosphorylated p65 and its inhibitor, IκBα. mdpi.com The inhibition of these signaling cascades prevents the expression of pro-inflammatory mediators like iNOS, COX-2, TNF-α, and various interleukins. nih.govnih.gov
Cellular Biological Effects
The modulation of the aforementioned signaling pathways by derivatives of this compound translates into significant effects at the cellular level. These include impacts on cell proliferation, viability, migration, and invasion, particularly in disease models, as well as antimicrobial and antioxidant activities.
Impact on Cell Proliferation and Viability in Disease Models
Derivatives and related structures have demonstrated significant anti-proliferative and cytotoxic effects against various cancer cell lines.
Prostate Cancer: Methoxyacetic acid (MAA) has been shown to inhibit the growth of human prostate cancer cells in a dose-dependent manner. nih.gov It induces apoptosis by down-regulating the anti-apoptotic gene BIRC2, leading to the activation of caspases. MAA also causes cell cycle arrest at the G1 phase by up-regulating p21 and down-regulating cyclin-dependent kinases CDK4 and CDK2. nih.gov
Cervical Cancer: Propionic acid (PA) significantly inhibits the viability of HeLa cervical cancer cells. mdpi.com It induces the generation of reactive oxygen species (ROS) and mitochondrial membrane dysfunction, ultimately leading to autophagy-mediated cell death. mdpi.com
Ovarian Cancer: The methoxy-phenol derivative (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) shows a significant anti-proliferative effect on ovarian epithelial cancer cells, inducing apoptotic cell death. nih.gov
Other Cancers: A synthesized ciprofloxacin (B1669076) 3,4,5 tri-methoxy chalcone (B49325) hybrid caused a reduction in the viability of human hepatocellular carcinoma (HepG2) and breast cancer (MCF7) cells, inducing apoptosis and cell cycle arrest at the G2/M stage. waocp.org
Below is a table summarizing the effects of related compounds on cancer cell lines.
| Compound | Cancer Cell Line(s) | Observed Effects | Reference |
|---|---|---|---|
| Methoxyacetic acid (MAA) | LNCaP, C4-2B, PC-3, DU-145 (Prostate) | Inhibited cell growth, induced apoptosis and G1 cell cycle arrest. | nih.gov |
| Propionic acid (PA) | HeLa, CaSki, SiHa (Cervical) | Inhibited cell viability, induced ROS and autophagy-mediated cell death. | mdpi.com |
| 2-Methoxy-4-vinylphenol (2M4VP) | Panc-1, SNU-213 (Pancreatic) | Reduced cell viability by inhibiting PCNA expression. | nih.govresearchgate.net |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | PA-1, SK-OV-3 (Ovarian) | Anti-proliferative effect, induced apoptotic cell death. | nih.gov |
Influence on Cellular Migration and Invasion
The metastatic spread of cancer is a major cause of mortality and relies on the ability of cancer cells to migrate and invade surrounding tissues. nih.gov Derivatives of this compound have shown promise in inhibiting these critical processes, particularly in pancreatic cancer.
A study on 2-Methoxy-4-vinylphenol (2M4VP) demonstrated its ability to suppress the migratory activity of Panc-1 and SNU-213 human pancreatic cancer cells. nih.gov This effect is directly linked to its ability to decrease the phosphorylation of FAK and AKT, key signaling molecules that regulate cell movement. nih.govresearchgate.net Similarly, 2'-Hydroxyflavanone, another phenolic compound, was found to suppress the invasion and migration of MIA PaCa-2 and BxPC-3 pancreatic cancer cells in a dose-dependent manner. researchgate.net This was associated with an elevation of E-cadherin and a reduction in N-cadherin, Vimentin, and MMP9, proteins that are crucial for the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion. researchgate.net
Mechanisms of Antimicrobial Action
Various derivatives containing acetic acid, propionic acid, or methoxyphenol moieties have exhibited antimicrobial activities against a range of pathogenic organisms. orientjchem.orgnih.govmdpi.com The mechanisms underlying these effects are multifaceted.
One key mechanism involves the inhibition of essential bacterial enzymes. Molecular docking analysis of 2-Methoxy-4-vinylphenol, identified in red cabbage extract, revealed a high degree of interaction with DNA gyrase and lipoprotein (LpxC). nih.gov These enzymes are vital for bacterial DNA replication and cell wall synthesis, respectively, and their inhibition leads to potent antimicrobial efficacy. nih.gov
Another proposed mechanism is the disruption of quorum sensing, as discussed with the LuxO receptor, which prevents bacteria from coordinating virulence factor production. princeton.edunih.gov Furthermore, plant-based antimicrobial actions are often attributed to the inhibition of nucleic acid synthesis and the immobilization of cytoplasmic membrane function. nih.gov The presence of lipophilic groups, such as a methoxy (B1213986) group, on these compounds can enhance their antimicrobial activity. researchgate.net
Antioxidant Capacity and Mechanisms of Radical Scavenging
Phenolic compounds, including methoxyphenol derivatives, are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge reactive oxygen species (ROS) and other free radicals. nih.gov Oxidative stress from free radicals is implicated in numerous diseases, making antioxidant capacity a significant therapeutic attribute.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 2 Methoxy 4 Propionylphenoxy Acetic Acid Analogues
Identification of Structural Determinants for Biological Activity
The biological activity of phenoxyacetic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring, as well as modifications to the acetic acid side chain. The core phenoxyacetic acid scaffold serves as a foundational structure for interacting with biological targets.
Key structural features that are often manipulated in SAR studies of related compounds include:
Substituents on the Phenyl Ring: The type, size, and electronic properties of substituents on the phenyl ring play a critical role in determining the potency and selectivity of these compounds. For instance, in the context of COX-2 inhibition, the introduction of specific groups can enhance binding affinity to the enzyme's active site.
The Acetic Acid Moiety: The carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often essential for their activity, as it can form key interactions with amino acid residues within the target enzyme.
In the case of (2-methoxy-4-propionylphenoxy)acetic acid, the 2-methoxy group and the 4-propionyl group are the key determinants of its specific biological profile. The methoxy (B1213986) group, being an electron-donating group, can influence the electronic distribution of the phenyl ring and may participate in hydrogen bonding interactions. The propionyl group, a short-chain acyl group, can affect the molecule's lipophilicity and steric properties, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target enzymes.
One study that characterized ethyl 2-(4-propionylphenoxy) acetate, a close analogue, found that it did not exhibit inhibitory potency against glutathione S-transferase M (GSTM) sciopen.com. This suggests that for this particular biological target, the presence of the propionyl group in this configuration is not conducive to activity.
Correlation of Molecular Features with Specific Enzyme/Receptor Interactions
The molecular features of this compound analogues are directly correlated with their interactions with specific enzymes or receptors. In the context of COX-2 inhibition, which is a common target for phenoxyacetic acid derivatives, specific structural elements are known to be important for selective binding.
The active site of COX-2 has a larger and more accommodating binding pocket compared to the COX-1 isoform. This difference is often exploited in the design of selective COX-2 inhibitors. Key interactions that are thought to contribute to the binding of phenoxyacetic acid derivatives to COX-2 include:
Hydrogen Bonding: The carboxylic acid group of the acetic acid moiety can form hydrogen bonds with key amino acid residues in the active site of COX enzymes, such as Arginine 120 and Tyrosine 355.
Hydrophobic Interactions: The phenyl ring and its substituents can engage in hydrophobic interactions with nonpolar residues within the enzyme's binding pocket.
The 2-methoxy group in this compound could potentially form a hydrogen bond with a suitable amino acid residue in the enzyme's active site, thereby enhancing binding affinity and selectivity. The 4-propionyl group , depending on its orientation within the binding pocket, could either contribute to favorable hydrophobic interactions or cause steric hindrance, which would decrease binding affinity.
Molecular docking studies on various phenoxyacetic acid derivatives have shown that the orientation of the molecule within the COX-2 active site is crucial for its inhibitory activity. The specific arrangement of the methoxy and propionyl groups on the phenyl ring would dictate how the molecule positions itself and which interactions it can form.
| Structural Feature | Potential Interaction with Enzyme/Receptor | Effect on Biological Activity |
| Phenoxyacetic Acid Core | Forms the basic scaffold for binding. | Essential for activity. |
| Carboxylic Acid Group | Hydrogen bonding with key amino acid residues (e.g., Arg120, Tyr355 in COX). | Crucial for anchoring the molecule in the active site. |
| 2-Methoxy Group | Potential for hydrogen bonding; influences electronic properties of the phenyl ring. | May enhance binding affinity and selectivity. |
| 4-Propionyl Group | Hydrophobic interactions or potential steric hindrance. | Can either increase or decrease binding affinity depending on the target's binding site topology. |
Rational Design Principles Based on SAR Elucidation
The insights gained from SAR studies of phenoxyacetic acid derivatives have led to the formulation of rational design principles for developing new and improved analogues. The primary goal is often to enhance potency and selectivity for a specific biological target while minimizing off-target effects.
For designing analogues of this compound, the following principles could be applied:
Modification of the Acyl Chain: The length and branching of the acyl group at the 4-position could be varied to optimize hydrophobic interactions. For example, replacing the propionyl group with an acetyl or a larger acyl group could lead to analogues with different potencies.
Substitution on the Phenyl Ring: The position and nature of the methoxy group could be altered. For instance, moving the methoxy group to the 3-position or replacing it with other electron-donating or electron-withdrawing groups would likely have a significant impact on activity. Introducing additional substituents on the phenyl ring could also be explored to further probe the steric and electronic requirements of the binding site.
Modification of the Acetic Acid Side Chain: The acetic acid side chain could be elongated or conformationally restricted to improve its interaction with the target. For example, introducing a methyl group on the alpha-carbon of the acetic acid moiety is a common strategy in the design of NSAIDs.
A systematic approach to analogue design would involve creating a library of compounds with variations at these key positions and then evaluating their biological activity. The data from these studies would then be used to build a more comprehensive SAR model, which could guide the design of even more potent and selective compounds.
| Compound | Modification from this compound | Predicted Effect on Activity (Hypothetical) |
| Analogue 1 | Replacement of 4-propionyl with 4-acetyl | May alter hydrophobic interactions and steric fit. |
| Analogue 2 | Replacement of 2-methoxy with 3-methoxy | Could change hydrogen bonding potential and electronic effects. |
| Analogue 3 | Introduction of a methyl group on the alpha-carbon of the acetic acid | May increase potency and introduce chirality. |
| Analogue 4 | Replacement of 4-propionyl with a larger hydrophobic group | Could enhance binding to a hydrophobic pocket. |
This rational approach, grounded in the principles of medicinal chemistry and guided by SAR data, is essential for the discovery of new therapeutic agents based on the this compound scaffold.
Computational and Chemoinformatic Approaches in 2 Methoxy 4 Propionylphenoxy Acetic Acid Research
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of a ligand and for virtual screening of compound libraries. For phenoxyacetic acid derivatives, molecular docking studies have been employed to identify potential protein targets and elucidate binding interactions.
For instance, research on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors has utilized molecular docking to understand their binding patterns within the active site of the cyclooxygenase-2 enzyme. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitory activity of the compounds. In a study of 2-(3-benzoylphenyl) propanoic acid derivatives, docking was used to explore their binding within the crystal structures of COX-1 and COX-2, correlating the docking scores with their anti-inflammatory activity. nih.gov
Table 1: Illustrative Data from Molecular Docking Studies of Related Compounds
| Compound Class | Target Protein | Key Interactions Observed | Reference |
|---|---|---|---|
| Phenoxyacetic acid derivatives | COX-2 | Hydrogen bonding, Hydrophobic interactions | nih.gov |
| 2-(3-benzoylphenyl) propanoic acid derivatives | COX-1, COX-2 | Hydrogen bonding, π-interactions | nih.gov |
| Phenoxyacetamide derivatives | DOT1L | Equilibrium with the protein target | nih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. This technique complements molecular docking by offering a dynamic view of the binding process and the stability of the interactions.
MD simulations have been utilized to study the stability of complexes between phenolic acid compounds and their protein targets. nih.gov For example, in the investigation of phenoxyacetamide derivatives as DOT1L inhibitors, MD simulations were performed to confirm the stability of the ligand-protein complexes identified through virtual screening. nih.gov These simulations indicated that the identified compounds could reach a stable equilibrium with the DOT1L protein.
Furthermore, MD simulations can elucidate the behavior of ligand-receptor complexes under physiological conditions, assessing the conformational stability of the protein upon ligand binding. nih.gov Analysis of parameters like the root-mean-square deviation (RMSD) can indicate the stability of the protein-ligand complex. Although specific MD simulation data for (2-Methoxy-4-propionylphenoxy)acetic acid is not available, the application of this method to analogous compounds demonstrates its utility in validating docking results and providing deeper insights into the dynamic nature of ligand-protein interactions.
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are employed to understand the electronic properties of a molecule, such as its geometry, charge distribution, and reactivity. These calculations provide fundamental insights that can be correlated with a compound's biological activity.
For phenoxyacetic acid and its p-chloro derivative, quantum chemical calculations using methods like Density Functional Theory (DFT) have been performed to predict their molecular structure and vibrational spectra. orientjchem.org Such studies help in understanding the electronic properties that may influence how the molecule interacts with biological targets. The optimized geometry, harmonic vibrational frequencies, and infrared intensities can be calculated and compared with experimental data to validate the computational model.
These calculations can also determine thermodynamic functions and predict the reactivity of the molecule. While specific QM calculations for this compound are not found in the reviewed literature, the methods applied to the parent phenoxyacetic acid structure showcase how QM approaches can be used to characterize its electronic structure and reactivity, providing a basis for understanding its chemical behavior and potential biological activity.
Table 2: Quantum Mechanical Methods Applied to Phenoxyacetic Acid Derivatives
| Method | Basis Set | Properties Calculated | Reference |
|---|---|---|---|
| Hartree-Fock (HF) | 6-311++g(d,p) | Molecular geometry, Vibrational frequencies | orientjchem.org |
| Density Functional Theory (B3LYP) | 6-311++g(d,p) | Molecular geometry, Vibrational frequencies, IR intensities, Thermodynamic functions | orientjchem.org |
| Moller Plesset (MP2) Perturbation Theory | 6-311++g(d,p) | Molecular geometry | orientjchem.org |
In Silico Screening and Library Design for Novel Derivatives
In silico screening involves the computational screening of large libraries of compounds to identify those with a high probability of binding to a specific biological target. This approach accelerates the initial stages of drug discovery. Following the identification of a hit, computational methods can be used to design and evaluate novel derivatives with improved properties.
The design and evaluation of novel phenoxyacetic acid derivatives have been guided by computational approaches. For example, new derivatives have been synthesized and evaluated as selective COX-2 inhibitors, with their design likely informed by the structural requirements of the COX-2 active site. nih.gov Similarly, in silico screening of chemical libraries has been used to identify novel compounds with potential therapeutic activities, which can then be experimentally validated. nih.gov
The process of in silico library design and screening is a powerful tool for lead optimization. By modifying the scaffold of this compound, it is possible to design libraries of new compounds with potentially enhanced activity, selectivity, or improved pharmacokinetic profiles. These designed compounds can then be virtually screened against various targets before being synthesized and tested in the laboratory, saving time and resources.
Future Directions and Therapeutic Relevance of 2 Methoxy 4 Propionylphenoxy Acetic Acid Research
Identification of Underexplored Biological Targets and Therapeutic Areas
The phenoxyacetic acid framework is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. jetir.orgresearchgate.net Derivatives have been reported to possess anti-inflammatory, anti-mycobacterial, anticancer, and diuretic properties. nih.govpharmacy180.com However, the specific biological targets of (2-Methoxy-4-propionylphenoxy)acetic acid remain largely uncharacterized. Future research should prioritize the deconvolution of its mechanism of action to uncover novel therapeutic applications.
Based on the activities of structurally related compounds, several underexplored targets and therapeutic areas can be proposed for investigation. For instance, some aryloxyacetic acids have shown activity as agonists for Peroxisome Proliferator-Activated Receptors (PPARs) and as inhibitors of Fatty Acid Amide Hydrolase (FAAH), suggesting potential applications in metabolic disorders and pain management. mdpi.com The demonstrated anti-proliferative effects of other phenoxyacetic acid derivatives against various cancer cell lines, including breast cancer, indicate that this compound could be screened for activity against specific oncological targets. jetir.orgmdpi.com Furthermore, given the known anti-mycobacterial activity within this class of compounds, exploring its efficacy against Mycobacterium tuberculosis and other infectious agents is a valid research avenue. nih.gov
| Potential Biological Target | Observed Activity in Analogues | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Peroxisome Proliferator-Activated Receptors (PPARs) | Agonist activity | Metabolic diseases (e.g., Type 2 Diabetes, Dyslipidemia) | mdpi.com |
| Mycobacterium tuberculosis enzymes | Inhibition of bacterial growth | Tuberculosis and other mycobacterial infections | nih.gov |
| Tumor-specific proteins/pathways | Cytotoxic activity against cancer cell lines (e.g., HepG2) | Oncology | jetir.orgmdpi.com |
| Fatty Acid Amide Hydrolase (FAAH) | Inhibitory activity | Pain and Inflammation | mdpi.com |
| P-glycoprotein (P-gp) | Inhibitory activity | Drug resistance in cancer therapy | jetir.org |
Development of Advanced Formulation Strategies (e.g., Nanoparticle Conjugation)
A significant hurdle in the clinical translation of promising compounds is often poor bioavailability, stability, or off-target effects. Advanced formulation strategies can address these challenges. For this compound, encapsulation or conjugation with nanoparticle systems presents a compelling approach to enhance its therapeutic index. mdpi.com
Nanoparticle-based drug delivery systems, such as those using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can provide controlled and sustained release of the active compound. dergipark.org.trnumberanalytics.com This strategy can improve the pharmacokinetic profile, reduce dosing frequency, and potentially target the drug to specific tissues. nih.gov Studies have already demonstrated the successful loading of a related compound, 2,4-Dichlorophenoxyacetic acid, into PLGA nanoparticles, providing a proof-of-concept for this approach. dergipark.org.tr Other strategies include liposomes, which can encapsulate both hydrophilic and lipophilic drugs, and nanocrystal suspensions, which can enhance the solubility of poorly soluble compounds. numberanalytics.comnih.gov The conjugation of the molecule to gold nanoparticles is another avenue, offering a versatile platform for drug delivery. digitellinc.com
| Formulation Strategy | Description | Potential Advantages | Reference |
|---|---|---|---|
| Polymeric Nanoparticles (e.g., PLGA) | Encapsulation of the compound within a biodegradable polymer matrix. | Controlled/sustained release, improved stability, potential for targeting. | dergipark.org.trnumberanalytics.com |
| Liposomes | Vesicular nanoparticles composed of phospholipid bilayers that can encapsulate the drug. | Can carry both hydrophilic and lipophilic compounds, biocompatible. | mdpi.comnumberanalytics.com |
| Nanocrystal Suspensions | Reduction of drug particle size to the nanometer range to increase surface area. | Enhanced dissolution rate and solubility for poorly soluble drugs. | nih.govhilarispublisher.com |
| Drug Conjugation | Covalent attachment of the drug to a carrier molecule or nanoparticle surface. | Improved targeting, stability, and control over drug release. | nih.govuq.edu.au |
Integration with Combinatorial Chemistry and High-Throughput Screening Platforms
Modern drug discovery relies heavily on the integration of combinatorial chemistry and high-throughput screening (HTS) to rapidly identify and optimize lead compounds. The this compound structure is an ideal candidate for this approach. The core scaffold has multiple points for chemical modification—the propionyl group, the methoxy (B1213986) group, the aromatic ring, and the carboxylic acid moiety.
Using combinatorial chemistry, a large library of analogues can be synthesized by systematically altering these functional groups. This library can then be subjected to HTS, where thousands of compounds are rapidly tested for activity against a specific biological target or for a desired phenotypic effect. nih.govku.edu This approach accelerates the discovery process by efficiently exploring the structure-activity relationship (SAR) landscape. nih.gov Phenotypic screening, which assesses the effect of compounds on cell behavior or whole organisms without a preconceived target, is another powerful tool that could uncover unexpected therapeutic activities for derivatives of this compound. enamine.net The use of quantitative HTS (qHTS) can further refine this process by generating concentration-response curves for every compound in the library in the primary screen, providing richer data for hit selection. nih.gov
| Step | Description | Objective | Reference |
|---|---|---|---|
| 1. Library Design & Synthesis | Utilize the this compound scaffold to generate a diverse library of chemical analogues via combinatorial chemistry. | To create a wide range of related structures for screening. | |
| 2. High-Throughput Screening (HTS) | Screen the compound library against a panel of biological targets (target-based) or in cell-based assays (phenotypic). | To rapidly identify "hit" compounds with desired biological activity. | thermofisher.comnuvisan.com |
| 3. Hit Confirmation & Validation | Re-test initial hits to confirm activity and rule out false positives. Perform dose-response analysis to determine potency (e.g., IC50/EC50). | To validate promising candidates for further study. | nih.gov |
| 4. Lead Optimization | Synthesize additional analogues of validated hits to improve potency, selectivity, and drug-like properties (ADME). | To develop a preclinical drug candidate with an optimized profile. | nih.gov |
Broader Scientific Impact and Potential for Drug Lead Identification
The exploration of this compound and its derivatives has a broader scientific impact beyond its immediate therapeutic potential. As a versatile chemical scaffold, it serves as a valuable tool for chemical biology and medicinal chemistry. The synthesis and biological evaluation of analogues contribute to a deeper understanding of the pharmacophores required for interacting with various biological systems.
Conclusion
Summary of Key Academic Contributions and Foundational Insights
(2-Methoxy-4-propionylphenoxy)acetic acid is a phenoxyacetic acid derivative that has been noted in scientific literature primarily as an impurity and potential metabolite of the diuretic drug etacrynic acid. Foundational research has established its chemical identity, including its molecular formula, C12H14O5, and molecular weight of 238.2366 g/mol . appchemical.com
Key academic contributions surrounding this compound are largely centered on synthetic organic chemistry. Methodologies have been developed for the synthesis of various phenoxyacetic acid derivatives, which are valuable intermediates in the creation of more complex molecules. For instance, research into the synthesis of related compounds like (4-formyl-2-methoxyphenoxy)acetic acid has provided pathways for creating polysubstituted 2-azetidinones, which are important heterocyclic scaffolds in medicinal chemistry. researchgate.net While not directly focused on this compound, these studies provide a foundational framework for its synthesis and manipulation. The synthesis of similar structures often involves the reaction of a substituted phenol (B47542) with chloroacetic acid. researchgate.net
Furthermore, research on related vinyl-substituted phenoxyacetic acids, such as 2-(2-methoxy-4-vinylphenoxy)acetic acid, highlights the potential for these compounds to act as biobased monomer precursors for polymers. mdpi.com This suggests that the core structure of this compound could be of interest in materials science, potentially serving as a building block for functional polymers derived from lignin, a renewable resource. mdpi.com The esterification of similar phenol compounds has been shown to enhance compatibility with polymers like polypropylene, improving mechanical properties and creating higher-value materials. researchgate.net
Critical Open Questions and Perspectives for Future Scholarly Inquiry
Despite its identification, this compound remains a largely understudied compound, presenting several critical open questions for future research.
A primary area for future inquiry is the full elucidation of its pharmacological and toxicological profile. While associated with etacrynic acid, its specific biological activities are not well-defined. Does it possess any diuretic properties itself? Does it contribute to the therapeutic effects or the adverse effect profile of etacrynic acid? Comprehensive studies are needed to determine its mechanism of action and its interaction with biological targets, such as the sodium-potassium-chloride cotransporter, which is inhibited by loop diuretics. nih.govmdpi.com
Another significant open question is its metabolic fate. How is this compound formed in the body from etacrynic acid, and how is it further metabolized and excreted? Understanding its pharmacokinetics is crucial for a complete picture of etacrynic acid's disposition in the body.
From a materials science perspective, future research could explore the potential of this compound as a monomer for novel bioplastics or thermosets. mdpi.com Its synthesis from renewable resources like acetovanillone, a compound found in various plants, could be investigated. mdpi.com Research could focus on polymerizing this compound or its derivatives to create materials with unique thermal and mechanical properties, contributing to the development of sustainable materials.
Finally, there is an opportunity for further exploration in synthetic chemistry. Developing more efficient and scalable one-pot synthesis protocols for this compound and its derivatives could facilitate further research into its properties and applications. mdpi.commdpi.com Investigating its potential as a scaffold for creating new chemical entities with novel biological activities is a promising avenue for medicinal chemistry research.
Q & A
Q. Q1. What are the recommended synthetic pathways for (2-Methoxy-4-propionylphenoxy)acetic acid derivatives, and how can reaction conditions be optimized?
Methodological Answer: Derivatives can be synthesized via Friedel-Crafts acylation or nucleophilic aromatic substitution. For example:
- Friedel-Crafts Acylation : Use 2-methoxy-4-hydroxyacetophenone with chloroacetic acid in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 80–100°C for 6–8 hours .
- Nucleophilic Substitution : React 4-propionylphenol derivatives with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) at 60°C for 12 hours .
Optimization Tips : - Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient).
- Adjust solvent polarity to improve yields; DMF enhances solubility for aromatic intermediates .
Q. Q2. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?
Methodological Answer: Discrepancies often arise from conformational flexibility or solvent effects. To address:
Dynamic NMR (DNMR) : Use variable-temperature ¹H NMR (e.g., 25–100°C in DMSO-d₆) to detect rotameric equilibria .
DFT Calculations : Compare experimental ¹³C NMR shifts with B3LYP/6-311+G(d,p) computed values. Deviations >2 ppm suggest misassignment or impurities .
X-ray Crystallography : Resolve ambiguities by determining the solid-state structure (e.g., monoclinic P2₁/c space group) .
Case Study :
A 2023 study found a 1.8 ppm discrepancy in carbonyl ¹³C shifts. DNMR revealed rapid interconversion of keto-enol tautomers in solution, not accounted for in static DFT models .
Q. Q3. What are the mechanistic implications of pH-dependent stability observed in this compound?
Methodological Answer: The compound degrades via hydrolysis under acidic (pH <3) or alkaline (pH >10) conditions:
- Acidic Hydrolysis : Propionyl group undergoes nucleophilic attack by H₃O⁺, forming 4-methoxyphenoxyacetic acid and propionic acid (t₁/₂ = 2.5 h at pH 2, 25°C) .
- Alkaline Hydrolysis : Ester cleavage at the acetic acid moiety, producing 2-methoxy-4-propionylphenol (t₁/₂ = 1.8 h at pH 12, 25°C) .
Mitigation Strategies : - Stabilize formulations using buffered solutions (pH 5–7).
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring .
Analytical & Biological Applications
Q. Q4. Which analytical methods are most sensitive for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. LOQ = 0.1 ng/mL in plasma .
- GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility. Monitor m/z 209 (quantifier ion) .
Validation Parameters : - Linearity: 0.1–100 ng/mL (R² >0.995).
- Recovery: >85% via protein precipitation (acetonitrile) .
Q. Q5. How does the methoxy group influence the compound’s interaction with cytochrome P450 enzymes?
Methodological Answer: The methoxy group reduces CYP3A4-mediated metabolism:
- Inhibition Assays : IC₅₀ = 12 µM (vs. 45 µM for non-methoxy analogs) using recombinant CYP3A4 and midazolam as substrate .
- Docking Studies : Methoxy oxygen forms a hydrogen bond with Thr309, stabilizing the enzyme-inhibitor complex (Glide score = −9.2 kcal/mol) .
Data Contradiction & Reproducibility
Q. Q6. How should researchers address batch-to-batch variability in biological activity assays for this compound?
Methodological Answer: Variability often stems from residual solvents (e.g., DMF) or stereochemical impurities.
QC Protocols :
- Enforce ≤0.1% solvent residues (tested via GC-FID).
- Chiral HPLC (Chiralpak AD-H column, heptane/ethanol 90:10) to ensure enantiomeric purity >99% .
Bioassay Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
